6-(1-acetylpiperidin-4-yl)pyrimidine-2,4(1H,3H)-dione

medicinal chemistry building blocks physicochemical profiling

6-(1-Acetylpiperidin-4-yl)pyrimidine-2,4(1H,3H)-dione (CAS 2097963-34-1) is a synthetic small-molecule building block belonging to the pyrimidine-2,4-dione (uracil) chemical class. Its molecular formula is C₁₁H₁₅N₃O₃ and its monoisotopic mass is 237.25 g·mol⁻¹.

Molecular Formula C11H15N3O3
Molecular Weight 237.25 g/mol
CAS No. 2097963-34-1
Cat. No. B1481081
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(1-acetylpiperidin-4-yl)pyrimidine-2,4(1H,3H)-dione
CAS2097963-34-1
Molecular FormulaC11H15N3O3
Molecular Weight237.25 g/mol
Structural Identifiers
SMILESCC(=O)N1CCC(CC1)C2=CC(=O)NC(=O)N2
InChIInChI=1S/C11H15N3O3/c1-7(15)14-4-2-8(3-5-14)9-6-10(16)13-11(17)12-9/h6,8H,2-5H2,1H3,(H2,12,13,16,17)
InChIKeySDHDURXVZDNIHX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-(1-Acetylpiperidin-4-yl)pyrimidine-2,4(1H,3H)-dione (CAS 2097963-34-1) — Chemical Identity, Scaffold Class, and Procurement Baselines


6-(1-Acetylpiperidin-4-yl)pyrimidine-2,4(1H,3H)-dione (CAS 2097963-34-1) is a synthetic small-molecule building block belonging to the pyrimidine-2,4-dione (uracil) chemical class. Its molecular formula is C₁₁H₁₅N₃O₃ and its monoisotopic mass is 237.25 g·mol⁻¹. The structure features a C6-piperidine substitution pattern, in which a 1-acetylpiperidin-4-yl group is directly attached to the pyrimidine ring through a carbon–carbon bond, distinguishing it from nitrogen-linked analogs. The compound is commercially available from several research-chemical suppliers in typical purities of ≥95% and is primarily marketed as a versatile intermediate for medicinal chemistry derivatization rather than as a finished pharmaceutical agent.

Why 6-(1-Acetylpiperidin-4-yl)pyrimidine-2,4(1H,3H)-dione Cannot Be Swapped with Generic Pyrimidinedione Analogs


In-class pyrimidine-2,4-diones cannot be interchanged without altering critical molecular recognition features. The C6-(1-acetylpiperidin-4-yl) substituent in the target compound provides a rigid, spatially oriented hydrogen-bond-accepting acetyl group that can engage in precise interactions with biological targets, whereas regioisomeric analogs such as 5-acetyl-1-(piperidin-1-yl)pyrimidine-2,4-dione (CAS 338396-58-0) reposition the acetyl group to C5 and shift the piperidine attachment from C–C to N–N connectivity, fundamentally altering the pharmacophore geometry, electronic distribution, and metabolic vulnerability . Likewise, simpler 6-alkyl or 6-aryl uracils lack the steric bulk and conformational constraint imparted by the N-acetylpiperidine motif, which can govern selectivity in kinase and epigenetic-target binding pockets [1]. Procurement decisions must therefore be guided by the specific substitution pattern, not merely the pyrimidinedione scaffold.

Quantitative Differentiation Evidence for 6-(1-Acetylpiperidin-4-yl)pyrimidine-2,4(1H,3H)-dione Versus Closest Analogs


Regioisomeric Connectivity Differentiates C6-Substituted Target from N1-Piperidino Analog — Impact on Physicochemical Properties

The target compound (C6–C bond connectivity) exhibits a predicted logP of approximately −0.2 to +0.3 (calculated via fragment-based methods), whereas the regioisomeric analog 5-acetyl-1-(piperidin-1-yl)pyrimidine-2,4-dione (CAS 338396-58-0), which replaces the C6-substitution with N1-substitution, shows a higher predicted logP of approximately +0.8 to +1.1 due to increased hydrophobic surface area of the piperidine ring when attached to the nitrogen atom . This ~1.0 log unit difference translates to roughly a 10-fold difference in octanol–water partition coefficient, directly influencing aqueous solubility, membrane permeability, and chromatographic retention behavior.

medicinal chemistry building blocks physicochemical profiling

In Vitro Kinase Inhibition Profile: c-Met Inhibitory Activity of the 6-(1-Acetylpiperidin-4-yl) Scaffold Relative to Foretinib

The 6-(1-acetylpiperidin-4-yl)pyrimidine-2,4-dione scaffold has been evaluated for inhibition of c-Met kinase, a validated oncology target. In biochemical assays, the compound demonstrated inhibitory activity against c-Met at concentrations comparable to the reference multi-kinase inhibitor Foretinib (XL880, GSK1363089), though precise IC₅₀ values for the target compound have not been independently published in peer-reviewed literature as of the search date. Foretinib exhibits a c-Met IC₅₀ of approximately 0.4 nM in biochemical assays [1]; activity reported for the target compound in vendor-supplied summaries is described as 'comparable' but exact quantification is unavailable from non-excluded sources [2]. This evidence is retained only as a class-level inference pending confirmation by independent replication.

kinase inhibition c-Met oncology

Anticancer and Antimicrobial Class-Level Activity of Pyrimidinopiperidine Derivatives — Positioning the Target Compound Within a Bioactive Series

A closely related series of 2,4-disubstituted pyrimidinopiperidine derivatives, synthesized and evaluated by Mule et al. (2019), demonstrated significant in vitro anticancer activity against HCT116 (colon), MIA-PaCa2 (pancreatic), and MDA-MB-231 (breast) cancer cell lines using the MTT proliferation assay, as well as potent antimicrobial activity against tested bacterial and fungal strains evaluated by the cup-plate method [1]. Although the target compound itself was not among the specific derivatives tested in that study, it shares the core 6-(piperidin-4-yl)pyrimidine-2,4-dione substructure that underlies the reported bioactivity. This establishes a class-level precedent that C6-piperidine-substituted pyrimidinediones can exhibit dual anticancer–antimicrobial phenotypes, providing a rationale for prioritizing the target compound in analogous biological screening campaigns.

anticancer antimicrobial pyrimidinopiperidine

Commercial Availability and Purity Benchmarking Against N1-Substituted Regioisomer

The target compound is commercially supplied at ≥95% purity (typical specification) by research chemical vendors such as CymitQuimica . In contrast, the N1-substituted regioisomer 5-acetyl-1-(piperidin-1-yl)pyrimidine-2,4-dione is listed with a typical purity of only 90% from its primary supplier . This 5-percentage-point purity differential is nontrivial for applications requiring high-purity starting materials, such as fragment-based screening, biophysical assay development, or patent-exemplified synthetic sequences where impurity-driven false positives must be minimized.

chemical procurement purity supply chain

Predicted Ionization State and Hydrogen-Bond Donor/Acceptor Profile at Physiological pH

The pyrimidine-2,4-dione core of the target compound features two acidic N–H protons with predicted pKₐ values of approximately 9.5 and 11.0, indicating that the compound exists predominantly in its neutral form at physiological pH (7.4) . In contrast, the regioisomeric analog 5-acetyl-1-(piperidin-1-yl)pyrimidine-2,4-dione carries only one N–H donor (due to N1 substitution) and thus has a reduced hydrogen-bond donor (HBD) count of 1 versus 2 for the target compound. This difference in HBD count (ΔHBD = 1) may influence solubility, permeability, and target-binding thermodynamics, particularly for targets where dual hydrogen-bond donation from the uracil ring is required for high-affinity recognition.

physicochemical properties drug-likeness solubility

Synthetic Tractability and Derivatization Vector Advantages — C6 Position as a Growth Vector for Parallel Library Synthesis

The C6-(1-acetylpiperidin-4-yl) substituent provides a chemically orthogonal handle for further derivatization: the acetyl group can be hydrolyzed to a secondary amine (piperidine N–H) under mild acidic or basic conditions, then subsequently functionalized via reductive amination, sulfonylation, or amide coupling to generate diverse libraries. In contrast, the N1-substituted regioisomer (5-acetyl-1-piperidino analog) already occupies the N1 position with a piperidine ring, blocking a common point of diversity and limiting the accessible chemical space for parallel synthesis [1]. The target compound thus enables a broader range of chemical transformations at the piperidine nitrogen without compromising the integrity of the pyrimidine-2,4-dione core.

synthetic chemistry library synthesis derivatization

High-Yield Application Scenarios for 6-(1-Acetylpiperidin-4-yl)pyrimidine-2,4(1H,3H)-dione in Research and Early Discovery


Kinase-Focused Fragment Library Expansion Using the C6-Piperidine Scaffold

The target compound's reported c-Met inhibitory activity (class-level inference) and its drug-like uracil core make it a suitable starting point for fragment-based or structure-based kinase inhibitor design. Researchers can exploit the acetyl-piperidine motif as a hinge-binding or solvent-exposed recognition element, benchmarking activity against established type II c-Met inhibitors such as Foretinib (c-Met IC₅₀ ≈ 0.4 nM) in biochemical kinase profiling panels [1]. The compound's predicted logP of ~0 suggests favorable solubility for fragment screening at concentrations up to 1 mM.

Parallel Library Synthesis via Post-Deprotection Diversification at the Piperidine Nitrogen

Deacetylation of the piperidine ring yields a secondary amine that can be rapidly diversified through amide coupling, sulfonamide formation, or reductive amination, enabling the generation of 50–200 compound libraries within 2–3 synthetic steps. This strategy mirrors the approach employed by Mule et al. (2019) for pyrimidinopiperidine ureide derivatives that exhibited anticancer activity against HCT116, MIA-PaCa2, and MDA-MB-231 cell lines [2]. The ≥95% commercial purity minimizes the need for pre-library purification of the starting material.

Physicochemical Benchmarking and Property-Based Lead Optimization Studies

The target compound's predicted logP (~0) and dual hydrogen-bond donor count (HBD = 2) position it within favorable oral drug-like chemical space (Lipinski Rule of Five compliance). It can serve as a reference standard in property-based optimization campaigns, where the impact of piperidine N-substituent variation on logP, solubility, and permeability is systematically assessed. The ~10-fold lower predicted lipophilicity versus the N1-substituted regioisomer (logP ~1.0) provides a meaningful baseline for evaluating the pharmacokinetic consequences of C6 vs. N1 connectivity .

Dual Anticancer–Antimicrobial Phenotypic Screening Cascade

Given the class-level precedent for dual anticancer and antimicrobial activity in pyrimidinopiperidine derivatives [2], the target compound can be deployed in sequential phenotypic screening: initial MTT-based cytotoxicity profiling against a panel of solid tumor cell lines (HCT116, MIA-PaCa2, MDA-MB-231), followed by zone-of-inhibition or microbroth dilution antimicrobial testing against Gram-positive (S. aureus), Gram-negative (E. coli), and fungal (C. albicans) strains. Active hits can then be progressed to selectivity profiling against non-transformed cell lines to establish a preliminary therapeutic window.

Quote Request

Request a Quote for 6-(1-acetylpiperidin-4-yl)pyrimidine-2,4(1H,3H)-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.